molecular formula C20H15FN4O2 B2492255 8-fluoro-2-(1H-indole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034368-26-6

8-fluoro-2-(1H-indole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

Cat. No. B2492255
CAS RN: 2034368-26-6
M. Wt: 362.364
InChI Key: YEEKSKSSMDAENX-UHFFFAOYSA-N
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Description

Indole is a bicyclic structure, consisting of a benzene ring fused with a pyrrole ring . It’s a crucial component in medicinal chemistry due to its physiological action . Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Synthesis Analysis

The synthesis of indole derivatives often involves various techniques . For instance, the synthesis of 3-Phenyl-5-sulfonamide-1H-indole-2-carbohydrazide was reported by a team of scientists who synthesized this compound from sulfanilamide by diazotization .


Molecular Structure Analysis

The molecular structure of indole consists of a benzene ring fused with a pyrrole ring . The exact structure of “8-fluoro-2-(1H-indole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one” would require more specific information or computational chemistry tools for accurate determination.


Chemical Reactions Analysis

The chemical reactions involving indole and its derivatives are diverse and depend on the specific substituents present on the indole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For instance, indole has a melting point around 52 °C and a boiling point around 253 °C .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to possess antiviral properties . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives have been found to exhibit anti-inflammatory activities . This makes them potentially useful in the treatment of conditions characterized by inflammation .

Anticancer Activity

Indole derivatives have been reported to possess anticancer properties . They could potentially be used in the development of new anticancer drugs .

Antimicrobial Activity

Indole derivatives have been found to exhibit antimicrobial properties . This makes them potentially useful in the treatment of various bacterial infections .

Antidiabetic Activity

Indole derivatives have been reported to possess antidiabetic properties . They could potentially be used in the management of diabetes .

Antimalarial Activity

Indole derivatives have been found to exhibit antimalarial properties . This makes them potentially useful in the treatment of malaria .

Antioxidant Activity

Indole derivatives have been reported to possess antioxidant properties . They could potentially be used in the management of conditions characterized by oxidative stress .

Anticholinesterase Activity

Indole derivatives have been found to exhibit anticholinesterase activities . This makes them potentially useful in the treatment of conditions characterized by cholinesterase deficiency .

Mechanism of Action

The mechanism of action of indole derivatives can vary widely depending on their specific chemical structure and the biological system they interact with .

Future Directions

The future directions in the study of indole and pyrimidine derivatives are vast, given their importance in medicinal chemistry . New synthetic methods, biological activity studies, and the development of drugs are potential areas of future research.

properties

IUPAC Name

13-fluoro-5-(1H-indole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O2/c21-14-2-4-18-23-17-6-8-24(11-15(17)20(27)25(18)10-14)19(26)13-1-3-16-12(9-13)5-7-22-16/h1-5,7,9-10,22H,6,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEEKSKSSMDAENX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)C(=O)C4=CC5=C(C=C4)NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-fluoro-2-(1H-indole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

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